molecular formula C15H19NO5 B567794 Ethyl N-Cbz-morpholine-2-carboxylate CAS No. 1226776-83-5

Ethyl N-Cbz-morpholine-2-carboxylate

Cat. No. B567794
M. Wt: 293.319
InChI Key: QEIFMBIQRFZCCC-UHFFFAOYSA-N
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Description

Ethyl N-Cbz-morpholine-2-carboxylate is a chemical compound with the molecular formula C15H19NO5 . It has a molecular weight of 293.32 . The compound is typically a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for Ethyl N-Cbz-morpholine-2-carboxylate is 1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl N-Cbz-morpholine-2-carboxylate has a storage temperature of +4°C . It is a colorless to yellow liquid .

Scientific Research Applications

Corrosion Inhibition

  • Ethyl N-Cbz-morpholine-2-carboxylate, when used in the form of N-ethyl-morpholine salts with aromatic carboxylic acids, has been found to act as an effective inhibitor for steel corrosion in neutral solutions. This inhibition is attributed to the compounds' ability to favor the passivation of the electrode and to act as a buffer in the anodic diffusion layer, thus blocking surface sites for anodic dissolution. The inhibition effect follows a Langmuir isotherm and depends on the nature and concentration of the electrolyte anion present (Agarwal & Landolt, 1998).

Organic Synthesis

  • In annulation reactions involving 1,2-amino alcohols, the nature of the N-protecting group, including N-Cbz, significantly affects the outcome. Specifically, using N-Cbz leads to the high-yielding synthesis of N-vinyloxazolidinones (Yar et al., 2012).
  • The synthesis of various organic compounds, including 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, often involves reactions with derivatives of Ethyl N-Cbz-morpholine-2-carboxylate (Zhu et al., 2009).

Materials Science

  • In the field of materials science, this compound has been used in the synthesis of various molecular structures, including the preparation of cyclopenta[c]pyridine derivatives (Dotsenko et al., 2008).

Other Applications

  • Additionally, Ethyl N-Cbz-morpholine-2-carboxylate and its derivatives find use in the synthesis of pharmaceuticals and other bioactive compounds. For instance, its analogs have been used in the synthesis of compounds with anti-obesity activity (Srivastava et al., 2007).

Safety And Hazards

The safety information for Ethyl N-Cbz-morpholine-2-carboxylate indicates that it does not have a GHS symbol . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIFMBIQRFZCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718282
Record name 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Cbz-morpholine-2-carboxylate

CAS RN

1226776-83-5
Record name 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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